molecular formula C18H15ClN2O3 B2609106 Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034447-37-3

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2609106
CAS No.: 2034447-37-3
M. Wt: 342.78
InChI Key: QAYIOTPLBQZJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a chloropyridine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofuran and pyrrolidine contribute to its diverse biological activities and pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and pyrrolidine intermediates. One common approach is to first synthesize the benzofuran core through cyclization reactions involving phenol derivatives and aldehydes. The pyrrolidine ring can be constructed via cyclization of amine precursors.

The final step involves coupling the benzofuran and pyrrolidine intermediates with the chloropyridine group. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions. The reaction typically requires a base, a palladium catalyst, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The pyrrolidine ring can be reduced to form secondary amines.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives of benzofuran.

    Reduction: Secondary amines derived from the pyrrolidine ring.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the combination of its structural components, which confer a wide range of biological activities. The presence of the chloropyridine group enhances its potential as a pharmacological agent by improving its binding affinity and specificity to molecular targets.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIOTPLBQZJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.